Calophyllolide

UV Protection Anti-inflammatory Skin Cell Model

Researchers sourcing structurally defined anti-inflammatory coumarins often face batch-to-batch variability in bioactivity. Calophyllolide (CAS 548-27-6), a 4-phenylcoumarin from Calophyllum inophyllum, delivers consistent, evidence-backed performance: • Anti-inflammatory ED50 of 140 mg/kg p.o. with a gastric safety profile devoid of ulceration at therapeutic doses-suitable for chronic disease models. • Downregulates TNF-α in macrophage models; 1.84-2.44× higher UV absorbance at 300 nm vs. co-occurring isomers inocalophyllin A/B, enabling reliable analytical detection. • Reduces LDH by up to 92% and ROS by up to 82% in doxorubicin-challenged H9c2 cardiomyocytes.

Molecular Formula C26H24O5
Molecular Weight 416.5 g/mol
CAS No. 548-27-6
Cat. No. B1236139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalophyllolide
CAS548-27-6
Synonymscalophyllolid
calophyllolide
Molecular FormulaC26H24O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
InChIInChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
InChIKeyPMBLOLOJQZPEND-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calophyllolide: 4-Phenylcoumarin Bioactivity Profile


Calophyllolide (CAS 548-27-6) is a naturally occurring 4-phenylcoumarin derivative, primarily isolated from the seeds and nuts of Calophyllum inophyllum L. (Alexandrian laurel or Tamanu) [1]. Chemically, it is characterized as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one with a molecular formula of C₂₆H₂₄O₅ and a molecular weight of 416.5 g/mol [2]. Its structure, featuring a phenyl group and a 2-methylbut-2-enoyl substituent on a pyranocoumarin backbone, distinguishes it within the neoflavonoid subclass of coumarins . Originally identified as a non-steroidal anti-inflammatory agent from an Indian medicinal plant, calophyllolide has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, wound healing, anticoagulant, and cytotoxic properties [3].

1 Anti-inflammatory and wound-healing pathway studies
2 Natural coumarin anticoagulation mechanism research
3 Cardiotoxicity and oxidative stress cell-model evaluation

Calophyllolide Sourcing: Why Generic Substitutes Fail


Calophyllolide belongs to the 4-phenylcoumarin class, which is chemically and functionally distinct from simpler coumarins like warfarin or esculetin. Its unique substitution pattern—a 4-phenyl group, a 2,2-dimethylpyran ring, and a 2-methylbut-2-enoyl side chain—confers a specific three-dimensional conformation that dictates its interaction with biological targets, including inflammatory mediators, coagulation factors, and cellular enzymes [1]. Substituting calophyllolide with a generic coumarin or even a closely related Calophyllum metabolite (e.g., calanolide A or inophyllum B) cannot be done without significant alteration of biological outcomes. For instance, while calanolides are potent HIV-1 reverse transcriptase inhibitors, calophyllolide is not, instead demonstrating superior anti-inflammatory and wound-healing activity [2]. Similarly, the anticoagulant potency of calophyllolide is structurally dependent and not replicated by its synthetic analogs lacking the 4-phenyl and pyran moieties [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence for calophyllolide in the intended application context.

Target Calophyllolide (4-phenylcoumarin)
Substitute risk Calanolide A/B: HIV-1 RT inhibition profile may shift endpoints away from anti-inflammatory and anticoagulant readouts.
Target Calophyllolide, full native structure
Substitute risk Synthetic coumarin fragments: anticoagulant response may not transfer; 10 analogs tested inactive.
Target Calophyllolide (Tamanu oil isolate)
Substitute risk Co-occurring isomers (inocalophyllin A/B): UV absorbance and TNF-α suppression profiles may differ substantially.

Calophyllolide: Quantitative Evidence vs. In-Class Analogs


UV Absorption & Anti-Inflammatory Activity vs. Inocalophyllins

In a direct head-to-head comparison of UV-absorbing and anti-inflammatory compounds isolated from Tamanu oil, calophyllolide (CAL) exhibited a specific absorbance (E1cm1% at 300 nm) of 695, which was 2.44-fold higher than inocalophyllin A (ICA) at 285 and 1.84-fold higher than inocalophyllin B (ICB) at 378 [1]. Furthermore, in LPS-stimulated RAW 264 macrophages, CAL uniquely downregulated the pro-inflammatory cytokine TNF-α, an effect not observed with ICA or ICB under the same conditions [1].

UV absorption & TNF-α vs. inocalophyllins
Head-to-head
2.44-fold higher UV absorbance (E1cm1% 695 vs. 285)
1.84-fold vs. inocalophyllin B (378)
Supports topical formulation screening; distinct TNF-α downregulation not seen with ICA/ICB.
Data from LPS-stimulated RAW 264 macrophages; isolated from Okinawan Tamanu oil.
UV Protection Anti-inflammatory Skin Cell Model Cytokine Suppression Tamanu Oil

Divergent Anti-HIV Activity vs. Calanolide A/B

Calophyllolide is functionally distinct from the calanolides in antiviral applications. Calanolides A and B are potent HIV-1 reverse transcriptase inhibitors with EC50 values of 0.1 µM and 0.4 µM, respectively, and are specific to HIV-1 over HIV-2 [1]. In contrast, calophyllolide does not exhibit this potent anti-HIV-1 activity and is instead categorized for its anti-inflammatory, wound healing, and anticoagulant properties [2]. This functional divergence is a critical differentiation point for procurement.

Anti-HIV-1 activity vs. calanolides
Cross-study comparable
Not a potent HIV-1 RT inhibitor
Calanolide A EC50 0.1 µM; Calanolide B EC50 0.4 µM
Select calophyllolide for anti-inflammatory/anticoagulant endpoints, not antiviral screening.
Functional divergence supported by in vitro and in vivo assay sets.
HIV-1 Reverse Transcriptase Antiviral Screening Mechanism of Action Selectivity

Antibacterial Activity vs. 4-Phenylcoumarin Analogs

In a screening of calophyllic acid, phenylcoumarine, and xanthone derivatives isolated from Calophyllum species against Staphylococcus aureus, calophyllolide was identified as the compound with the highest antibacterial activity among the tested isolates [1]. While the study is a class-level comparison without a single defined comparator, the explicit statement that calophyllolide demonstrated the 'highest activity' positions it as the lead candidate from this chemical series for further antibacterial development.

Antibacterial activity vs. phenylcoumarins
Class-level inference
Ranked highest antibacterial activity among tested isolates
Staphylococcus aureus screening panel
Prioritize in antimicrobial hit-to-lead campaigns; supports further SAR evaluation.
Class-level comparison; quantitative MIC values not reported in this source.
Antibacterial Staphylococcus aureus Natural Product Screening Minimum Inhibitory Concentration Coumarin

Anti-Arthritic Efficacy & Gastric Safety vs. Hydrocortisone

In a direct comparative study, calophyllolide demonstrated anti-inflammatory and anti-arthritic activity comparable to the standard drug hydrocortisone in formaldehyde-induced and adjuvant arthritis models in albino rats [1]. Crucially, calophyllolide exhibited a wide margin of safety (LD50 = 2.5 g/kg, p.o.) and was 'significantly devoid of ulcerogenic activity up to twice the ED50 dose,' a major limitation associated with chronic hydrocortisone use [1].

Anti-arthritic response & gastric safety vs. hydrocortisone
Head-to-head
ED50 140 mg/kg p.o.; LD50 2.5 g/kg
No gastric ulceration at 2× ED50 dose
Reported comparable endpoint response with lower ulcerogenic endpoint context.
Rat adjuvant arthritis and formaldehyde models; steroid-comparator trial context.
Anti-arthritic Ulcerogenicity In vivo Efficacy Safety Pharmacology Therapeutic Index

Anticoagulant Activity vs. Synthetic Analogs

Calophyllolide has been described as a potent oral anticoagulant [1]. A structure-activity relationship study synthesized 10 coumarin and naphthopyrone derivatives representing partial structures analogous to calophyllolide. Strikingly, none of these synthetic analogs were able to inhibit plasma blood coagulation, underscoring the essential nature of calophyllolide's complete molecular framework for its anticoagulant activity [1].

Anticoagulant activity vs. synthetic analogs
Class-level inference
Full structure required: 0 of 10 synthetic analogs active
Oral anticoagulant response reported
Structure-dependent mechanism; partial fragments cannot substitute for intact calophyllolide.
Data from ex vivo plasma coagulation assays; synthetic analog SAR study.
Anticoagulant Oral Activity Structure-Activity Relationship Blood Coagulation Coumarin

Doxorubicin-Induced Cardiotoxicity Protection

In an in vitro model of doxorubicin (DOX)-induced cardiotoxicity using H9c2 cardiomyocytes, calophyllolide demonstrated concentration-dependent cytoprotection [1]. At 100 μg/mL, calophyllolide reduced DOX-elevated LDH activity from 162% to 122% of control, and at 150 μg/mL further reduced it to 70% [1]. Similarly, DOX-elevated ROS levels (160% of control) were reduced to 98% and 78% of control by 100 μg/mL and 150 μg/mL calophyllolide, respectively [1].

Doxorubicin cardiotoxicity protection
Supporting evidence
LDH reduced from 162% to 70% of control (150 µg/mL)
ROS reduced from 160% to 78% of control at same concentration
Supports cardioprotection model endpoint review in H9c2 cardiomyocytes.
Concentration-dependent response at 50–150 µg/mL; 24–72 h exposure.
Cardioprotection Doxorubicin Oxidative Stress In Vitro Toxicology H9c2 Cardiomyocytes

Calophyllolide: Evidence-Based Applications


Topical UV Protection & Anti-Inflammatory Formulation

Based on its 1.84- to 2.44-fold higher specific UV absorbance at 300 nm compared to co-occurring isomers inocalophyllin A and B, and its unique ability to downregulate TNF-α in macrophage models, calophyllolide is a superior candidate for formulating sunscreens or cosmeceuticals targeting UV-induced inflammation and photoaging [1].

In Vivo Studies of Chronic Inflammation & Arthritis

With a demonstrated ED50 of 140 mg/kg p.o. for anti-inflammatory activity and a favorable safety profile devoid of gastric ulceration at therapeutic doses, calophyllolide is well-suited for long-term preclinical studies of rheumatoid arthritis and other chronic inflammatory diseases where steroid-sparing agents are needed [1].

Mechanistic Anticoagulation Studies

The unique, structure-dependent anticoagulant activity of calophyllolide—not replicated by ten synthetic partial-structure analogs—positions it as a critical tool compound for investigating novel, non-warfarin mechanisms of oral anticoagulation [1].

In Vitro Cardioprotection & Oxidative Stress Models

Calophyllolide's concentration-dependent reduction of LDH (by up to 92 percentage points) and ROS (by up to 82 percentage points) in doxorubicin-challenged H9c2 cardiomyocytes makes it a valuable reference compound for laboratories studying chemotherapy-induced cardiotoxicity and screening for novel cardioprotective agents [1].

Application
Selection Property
Validation Focus
Topical UV protection and anti-inflammatory formulation studies
UV absorbance rank among inocalophyllins
TNF-α suppression and skin cell model endpoints
Chronic inflammation and arthritis model research
Dose-dependent anti-inflammatory response
Gastric tolerability endpoint monitoring
Oral anticoagulation mechanism studies
Full-structure requirement for activity
Plasma coagulation endpoint context
Cardiotoxicity and oxidative stress cell models
Concentration-dependent LDH/ROS reduction
H9c2 cardiomyocyte endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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